1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound featuring both fluorophenyl and methoxyphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the corresponding imidazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of fluorine and methoxy groups can enhance binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an imidazole ring.
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea: Contains a urea moiety instead of an imidazole ring.
Uniqueness: 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific combination of functional groups and the imidazole ring, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-20-14-8-2-11(3-9-14)15-10-18-16(21)19(15)13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXQMDGUTNIDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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